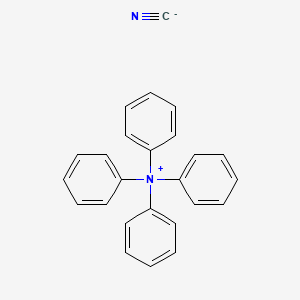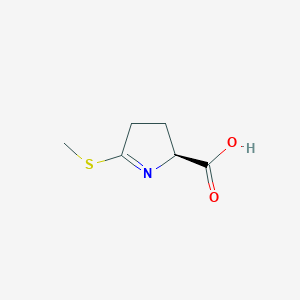
N,N,N-Triphenylanilinium cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Triphenylanilinium cyanide is an organic compound that features a cyanide group attached to a triphenylanilinium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triphenylanilinium cyanide typically involves the reaction of triphenylamine with cyanogen bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using recrystallization techniques to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The use of advanced purification techniques, such as chromatography, is essential to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Triphenylanilinium cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles and other oxidation products.
Reduction: Reduction reactions can convert the cyanide group to primary amines or other reduced forms.
Substitution: The cyanide group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions
Major Products
The major products formed from these reactions include nitriles, primary amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
N,N,N-Triphenylanilinium cyanide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties .
Mécanisme D'action
The mechanism of action of N,N,N-Triphenylanilinium cyanide involves its interaction with specific molecular targets and pathways. The cyanide group can act as a nucleophile, participating in various chemical reactions. The triphenylanilinium moiety provides stability and enhances the compound’s reactivity. These interactions are crucial for its applications in synthesis and potential biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylamine: Similar in structure but lacks the cyanide group.
N,N-Diphenylaniline: Contains two phenyl groups instead of three.
Benzyl cyanide: Contains a cyanide group but lacks the triphenylanilinium structure
Uniqueness
N,N,N-Triphenylanilinium cyanide is unique due to the presence of both the triphenylanilinium moiety and the cyanide group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
828276-91-1 |
|---|---|
Formule moléculaire |
C25H20N2 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
tetraphenylazanium;cyanide |
InChI |
InChI=1S/C24H20N.CN/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-2/h1-20H;/q+1;-1 |
Clé InChI |
AUPDRAABFDNPDA-UHFFFAOYSA-N |
SMILES canonique |
[C-]#N.C1=CC=C(C=C1)[N+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol](/img/structure/B14218538.png)
![4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline](/img/structure/B14218540.png)
![Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate](/img/structure/B14218547.png)
![9H-Carbazole, 3,6-diiodo-9-[(2-propenyloxy)methyl]-](/img/structure/B14218552.png)
![N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide](/img/structure/B14218556.png)

![N,N-Dioctyl-N-[3-(triethoxysilyl)propyl]octan-1-aminium chloride](/img/structure/B14218563.png)
![1,4-Dihydropyrazino[2,3-f]quinoxaline](/img/structure/B14218568.png)

![4,4'-(Bicyclo[3.3.1]nonane-9,9-diyl)diphenol](/img/structure/B14218579.png)

